Natriuretic peptide, C-type (CNP) is a member of the natriuretic peptide family, a group of structurally related but genetically distinct hormones/paracrine factors that play crucial roles in various physiological processes. [] CNP, primarily considered a neuropeptide, is found in the brain and vascular endothelial cells. [] While all natriuretic peptides regulate blood volume and pressure, CNP is distinguished by its primary role in long bone growth. [, ]
CNP exerts its biological effects by binding to natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase. [, ] Upon binding, NPR-B catalyzes the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger that activates downstream signaling pathways. []
C-Type natriuretic peptide is synthesized mainly in the endothelial cells of blood vessels and cardiac tissues. It is also produced in smaller amounts in the central nervous system, specifically within neurons. The gene encoding C-Type natriuretic peptide, known as NPPC, is located on chromosome 2 and consists of two exons .
C-Type natriuretic peptide belongs to a larger family of natriuretic peptides that includes:
These peptides share structural similarities, including a conserved 17-amino acid ring structure essential for receptor binding .
The synthesis of C-Type natriuretic peptide begins with the transcription of the NPPC gene into messenger RNA. This mRNA is then translated into a precursor protein known as prepro-CNP, which consists of 126 amino acids. Following translation, a signal peptide is cleaved off to produce pro-CNP, which is 103 amino acids long. Pro-CNP is subsequently processed by furin, an enzyme that cleaves it into a biologically active form known as CNP-53 (53 amino acids) and further into CNP-22 (22 amino acids), which is the predominant active form .
The processing of pro-CNP involves:
The regulation of C-Type natriuretic peptide synthesis can be influenced by various factors such as shear stress, transforming growth factor-beta, and other neurohormonal signals .
C-Type natriuretic peptide has a unique three-dimensional structure characterized by:
The primary structure consists of 22 amino acids for the active form (CNP-22), which plays a critical role in its biological activity .
The molecular weight of C-Type natriuretic peptide (CNP-22) is approximately 2,600 Da. The peptide's structure allows it to interact specifically with its receptors, facilitating its physiological functions .
C-Type natriuretic peptide primarily interacts with its receptors to exert biological effects:
These interactions result in various physiological responses including vasodilation and inhibition of cell proliferation in cardiac fibroblasts .
C-Type natriuretic peptide's interactions with receptors are characterized by:
C-Type natriuretic peptide exerts its effects through:
This mechanism highlights its role in cardiovascular protection and regulation .
Studies indicate that C-Type natriuretic peptide can prevent hypertrophy in cardiomyocytes under stress conditions such as angiotensin II exposure. Its anti-hypertrophic effects are mediated through cyclic guanosine monophosphate-dependent pathways .
Relevant studies suggest that the half-life of C-Type natriuretic peptide in circulation is relatively short due to rapid clearance mechanisms involving receptor-mediated endocytosis .
C-Type natriuretic peptide has significant scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: